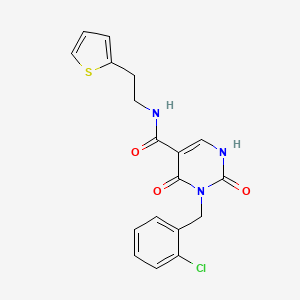

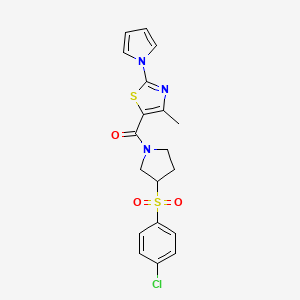

3-(2-chlorobenzyl)-2,4-dioxo-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiophene derivatives are recognized as important entities in the synthesis of heterocyclic compounds with promising pharmacological characteristics . They have been used as precursors for the preparation of various classes of organic compounds .

Synthesis Analysis

Thiophene-containing compounds can be synthesized from enaminones via reactions with different nucleophiles and electrophiles . For example, ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis .Molecular Structure Analysis

The structure of these compounds can be elucidated from their spectral information . For instance, the mass spectrum of a certain compound showed a molecular ion peak at m/z 408 (M +), and its 1H NMR spectrum indicated the presence of singlet signals .Chemical Reactions Analysis

Enaminones, which are used in the synthesis of thiophene derivatives, can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 . They can also be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined through various methods. For instance, the reaction of a certain compound was monitored by silica gel thin layer chromatography (TLC, 254 nm) .Scientific Research Applications

Heterocyclic Compound Synthesis

The synthesis of novel heterocyclic compounds derived from similar structural frameworks has been a focus of scientific research due to their potential biological activities. For instance, Abu‐Hashem et al. (2020) synthesized novel compounds with anti-inflammatory and analgesic properties by exploring the chemistry of similar heterocyclic motifs. Their research demonstrates the utility of such compounds as cyclooxygenase inhibitors, highlighting their relevance in designing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer Applications

Another significant area of research involves the evaluation of similar compounds for their anticancer activity. Abdel-Motaal et al. (2020) utilized thiophene incorporated thioureido substituents to synthesize new heterocycles that showed potent activity against colon cancer cell lines. This work illustrates the potential of such molecules in the development of new anticancer therapies (Abdel-Motaal, Alanzy, & Asem, 2020).

Antimicrobial Activity

The antimicrobial activity of compounds bearing a similar heterocyclic core has also been explored. Gad-Elkareem et al. (2011) synthesized thio-substituted ethyl nicotinate derivatives showing significant antimicrobial activities. This research underscores the relevance of these compounds in discovering new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Fluorescence Properties

Furthermore, the synthesis of monastrol analogs conjugated with fluorescent coumarin scaffolds by Al-Masoudi et al. (2015) indicates the versatility of similar compounds in applications requiring fluorescence properties, such as biological imaging and molecular probes (Al-Masoudi, Al-Salihi, Marich, & Markus, 2015).

Mechanism of Action

Thiophene derivatives have been found to exhibit a variety of biological activities. For instance, certain derivatives showed antimicrobial activity comparable to standard drugs like ampicillin and gentamicin for all tested bacteria species . Other compounds displayed potent activity against Aspergillus fumigates .

Future Directions

properties

IUPAC Name |

3-[(2-chlorophenyl)methyl]-2,4-dioxo-N-(2-thiophen-2-ylethyl)-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O3S/c19-15-6-2-1-4-12(15)11-22-17(24)14(10-21-18(22)25)16(23)20-8-7-13-5-3-9-26-13/h1-6,9-10H,7-8,11H2,(H,20,23)(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNJQXBGCIDDCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=O)C(=CNC2=O)C(=O)NCCC3=CC=CS3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-chlorobenzyl)-2,4-dioxo-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Dimethylamino)-6-[(dimethylsulfamoylamino)methyl]-1,3,5-triazin-2-yl]morpholine](/img/structure/B3011834.png)

![2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide](/img/structure/B3011836.png)

![3-{[2-(1-cyclohexenyl)ethyl]amino}-1-phenyl-2(1H)-pyrazinone](/img/structure/B3011843.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3011844.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B3011847.png)

![2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B3011849.png)

![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-fluorophenyl)sulfonyl)ethanone](/img/structure/B3011850.png)